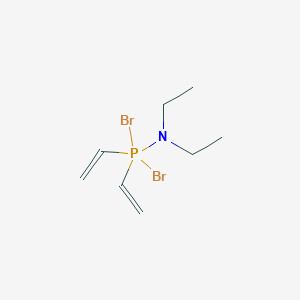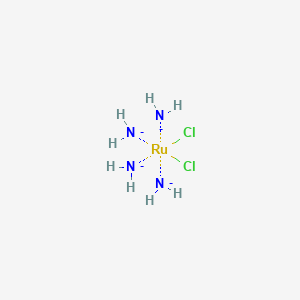
Ruthenium(1+), chloride, (OC-6-22)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ruthenium(1+), chloride, (OC-6-22)-, commonly referred to as ruthenium chloride, is a chemical compound with the formula RuCl₃. It is a member of the platinum group metals and is known for its catalytic properties. Ruthenium chloride is typically found in its hydrated form, RuCl₃·xH₂O, and appears as dark brown or black crystals. It is widely used in various chemical reactions and industrial processes due to its versatility and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ruthenium chloride can be synthesized by heating powdered ruthenium metal to temperatures greater than 700°C in the presence of chlorine gas. Upon cooling, dark brown to black crystals of ruthenium chloride form . Another method involves the reduction of ruthenium(IV) to ruthenium(III) using hydroquinone, followed by extraction with tertiary amines .
Industrial Production Methods: In industrial settings, ruthenium chloride is often produced as a byproduct of platinum and palladium refining. The separation and recovery of ruthenium involve complex processes due to its various oxidation states and coordination complexes. Gas phase separation and electro-oxidation are commonly used methods for the recovery of ruthenium from catalysts and other platinum group metals .
Analyse Des Réactions Chimiques
Types of Reactions: Ruthenium chloride undergoes various chemical reactions, including oxidation, reduction, and substitution. It reacts with oxygen to form ruthenium(IV) oxide and with chlorine to form ruthenium(III) chloride . It also participates in catalytic reactions, such as the oxidation of alcohols and the hydrogenation of alkenes .
Common Reagents and Conditions:
Oxidation: Ruthenium chloride can oxidize alkenes to diols and sulfides to sulfones.
Reduction: Ruthenium chloride can be reduced using hydroquinone or other reducing agents.
Substitution: Ruthenium chloride can undergo substitution reactions with various ligands to form coordination complexes.
Major Products:
Oxidation: Ruthenium(IV) oxide (RuO₂)
Reduction: Ruthenium(III) complexes
Substitution: Various ruthenium coordination complexes
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of ruthenium chloride involves its ability to form coordination complexes with various ligands. These complexes can interact with biological molecules, such as DNA and proteins, leading to cellular effects. For example, ruthenium complexes can induce apoptosis in cancer cells by generating reactive oxygen species and disrupting cellular processes . The molecular targets and pathways involved include DNA, albumin, and apotransferrin .
Comparaison Avec Des Composés Similaires
Ruthenium chloride can be compared with other ruthenium-based compounds, such as:
Ruthenium(III) complexes with triazolopyrimidine derivatives: These complexes have shown potential as anticancer agents due to their ability to interact with DNA and induce apoptosis.
Ruthenium Schiff base complexes: These complexes are used in biological applications, catalysis, and as pigments for dyes.
Ruthenium polypyridine complexes: These complexes are studied for their photochemical properties and applications in sensors and molecular devices.
Ruthenium chloride is unique due to its versatility in forming various coordination complexes and its wide range of applications in different fields.
Propriétés
Numéro CAS |
22327-28-2 |
|---|---|
Formule moléculaire |
Cl2H8N4Ru-4 |
Poids moléculaire |
236.1 g/mol |
Nom IUPAC |
azanide;dichlororuthenium |
InChI |
InChI=1S/2ClH.4H2N.Ru/h2*1H;4*1H2;/q;;4*-1;+2/p-2 |
Clé InChI |
JYILOIGNCSRIGB-UHFFFAOYSA-L |
SMILES canonique |
[NH2-].[NH2-].[NH2-].[NH2-].Cl[Ru]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



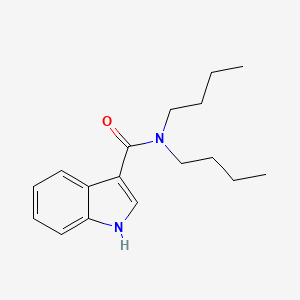
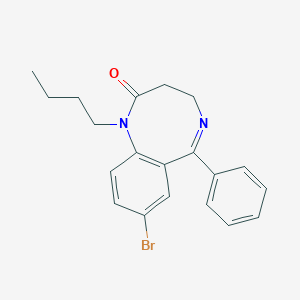
![6,6'-(1,2-Phenylene)bis[2-(biphenylen-2-yl)-4-phenylquinoline]](/img/structure/B14498840.png)

![1-{3-(Ethylsulfanyl)-2-[(ethylsulfanyl)methyl]propyl}piperidine](/img/structure/B14498849.png)
![5-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-ol](/img/structure/B14498850.png)
![1-[3-Benzoyl-4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14498856.png)
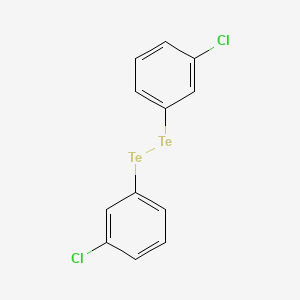
![[4-Chloro-3-methoxy-5-(methylamino)phenyl]methanol](/img/structure/B14498864.png)
![N,N'-[Carbonylbis(6-nitro-2,1-phenylene)]diacetamide](/img/structure/B14498875.png)

